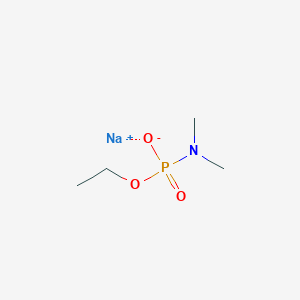
Sodium;dimethylamino(ethoxy)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;dimethylamino(ethoxy)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is known for its versatility in chemical reactions and its ability to form stable complexes with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;dimethylamino(ethoxy)phosphinate typically involves the reaction of dimethylaminoethanol with a phosphinic acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{(CH}_3\text{)_2NCH}_2\text{CH}_2\text{OH} + \text{R}_2\text{P(O)H} \rightarrow \text{(CH}_3\text{)_2NCH}_2\text{CH}_2\text{OP(O)R}_2 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization or distillation to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;dimethylamino(ethoxy)phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium;dimethylamino(ethoxy)phosphinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters and amides.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of carboxylic acids.
Medicine: Research is ongoing to explore its use as a prodrug for improving the bioavailability of therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of sodium;dimethylamino(ethoxy)phosphinate involves its ability to interact with various molecular targets through its phosphinate group. This group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The compound can also undergo hydrolysis to release active species that can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Sodium hypophosphite: Used as a reducing agent in electroless plating.
Dimethylaminoethyl chloride: Used in the synthesis of quaternary ammonium compounds.
Ethyl phosphinate: Used as a flame retardant in polymers.
Uniqueness: Sodium;dimethylamino(ethoxy)phosphinate is unique due to its combination of a phosphinate group with a dimethylaminoethoxy moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C4H11NNaO3P |
|---|---|
Molekulargewicht |
175.10 g/mol |
IUPAC-Name |
sodium;dimethylamino(ethoxy)phosphinate |
InChI |
InChI=1S/C4H12NO3P.Na/c1-4-8-9(6,7)5(2)3;/h4H2,1-3H3,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
GZRZCLQJGQOURA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(N(C)C)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















